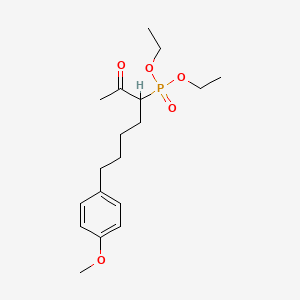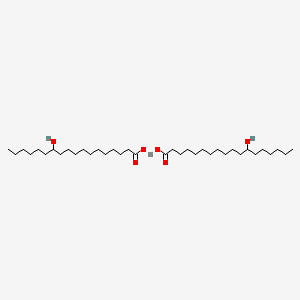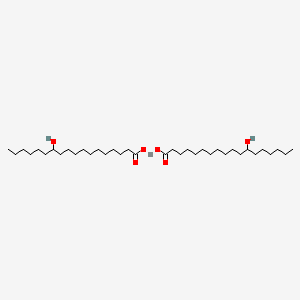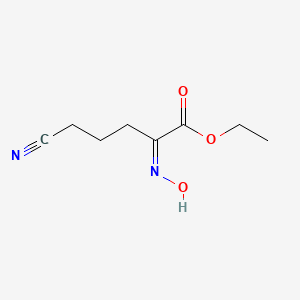
Phosphonic acid, (1-acetyl-5-(4-methoxyphenyl)pentyl)-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (1-acetyl-5-(4-methoxyphenyl)pentyl)-, diethyl ester is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of a phosphonic acid group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom. This particular compound is notable for its unique structure, which includes an acetyl group, a methoxyphenyl group, and a pentyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (1-acetyl-5-(4-methoxyphenyl)pentyl)-, diethyl ester typically involves the reaction of diethyl phosphite with a suitable precursor. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide in the presence of a base to form the desired phosphonate ester. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a temperature range of 50-100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (1-acetyl-5-(4-methoxyphenyl)pentyl)-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
Phosphonic acid, (1-acetyl-5-(4-methoxyphenyl)pentyl)-, diethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a therapeutic agent.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphonic acid, (1-acetyl-5-(4-methoxyphenyl)pentyl)-, diethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, (1-acetyl-5-(2-chloro-4-methoxyphenoxy)pentyl)-, diethyl ester
- Phosphonic acid, (1-acetyl-5-(4-hydroxyphenyl)pentyl)-, diethyl ester
Uniqueness
Phosphonic acid, (1-acetyl-5-(4-methoxyphenyl)pentyl)-, diethyl ester is unique due to its specific structural features, such as the methoxyphenyl group and the pentyl chain. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
CAS No. |
73514-96-2 |
|---|---|
Molecular Formula |
C18H29O5P |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-diethoxyphosphoryl-7-(4-methoxyphenyl)heptan-2-one |
InChI |
InChI=1S/C18H29O5P/c1-5-22-24(20,23-6-2)18(15(3)19)10-8-7-9-16-11-13-17(21-4)14-12-16/h11-14,18H,5-10H2,1-4H3 |
InChI Key |
WCQPPVLANBMAAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(CCCCC1=CC=C(C=C1)OC)C(=O)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![hexahydro-6a-pentyl-2H-cyclopenta[b]furan](/img/structure/B12662096.png)


![6-Pentyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B12662115.png)
